molecular formula C15H16O4S2 B090914 Ditosylmethane CAS No. 15310-28-8

Ditosylmethane

Cat. No.: B090914
CAS No.: 15310-28-8
M. Wt: 324.4 g/mol
InChI Key: XLOXYWLRAKCDQL-UHFFFAOYSA-N
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Description

Ditosylmethane is a useful research compound. Its molecular formula is C15H16O4S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Inflammatory and Antioxidant Properties : Curcumin mediates anti-inflammatory effects through downregulation of transcription factors, enzymes, and cytokines. This makes it potentially beneficial for chronic diseases like cancer, neurological, cardiovascular, and metabolic diseases (Aggarwal & Sung, 2009).

  • Cancer Chemoprevention : Curcumin has shown cancer chemopreventive effects in prostate carcinogenesis. It modulates epigenetic modifications, such as the methylation status of Nrf2, which plays a role in chemoprevention (Wu et al., 2013).

  • Nanoformulations for Therapeutic Use : Curcumin nanoformulations can overcome issues like low solubility and poor bioavailability. These nanoformulations have potential for medicinal use in various human diseases (Yallapu et al., 2015).

  • Apoptotic Effects in Cancer Cells : Diindolylmethane, a compound related to Curcumin, has been shown to induce apoptosis in human cancer cells, suggesting a potential role in cancer treatment (Ge et al., 1996).

  • Inhibiting Estrogen-Induced Growth in Cancer : Methyl-substituted diindolylmethanes inhibit estrogen-induced growth in breast cancer cells, suggesting a potential therapeutic application in breast cancer treatment (McDougal et al., 2001).

  • Cardiovascular Protective Effects : Curcumin's antioxidant and anti-inflammatory properties may prevent diabetic cardiovascular complications and protect against atherosclerosis (Wongcharoen & Phrommintikul, 2009).

  • Effects on Cell Viability in Hepatoma Cells : Diindolylmethane impacts cytosolic Ca2+ concentrations and cell viability in hepatoma cells, indicating a possible role in liver cancer treatment (Cheng et al., 2011).

  • Neuropharmacological Applications : Curcumin has potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its anti-inflammatory and antioxidant properties (Lee et al., 2013).

  • Chemoprevention in Various Cancers : Curcumin modulates cell cycle, cell signaling pathways, and inflammatory cytokines, showing protective effects against various types of cancers (Shehzad et al., 2013).

Mechanism of Action

The mechanism of action of ditosylmethane is not well-documented in the literature. More research is needed to understand how this compound interacts with other substances and its potential effects .

Safety and Hazards

The safety and hazards associated with ditosylmethane are not well-documented in the literature. More research is needed to understand the potential risks and safety measures associated with this compound .

Future Directions

The future directions for ditosylmethane research are not well-documented in the literature. More research is needed to understand the potential applications and directions for this compound .

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXYWLRAKCDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298354
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15310-28-8
Record name 15310-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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